3-Chloro-5-(pentafluorosulfur)benzoic acid

Lipophilicity Drug Design Bioisostere

Leverage the 'super-trifluoromethyl' effect for your lead optimization program. 3-Chloro-5-(pentafluorosulfur)benzoic acid uniquely combines a chloro leaving group with an SF5 moiety, delivering >2-log unit higher lipophilicity and metabolic inertness over CF3 analogs to solve membrane permeability and rapid clearance issues. Ideal for synthesizing photoaffinity probes, foliar-applied agrochemicals, and high-dielectric materials. Secure R&D quantities today.

Molecular Formula C7H4ClF5O2S
Molecular Weight 282.62 g/mol
CAS No. 1448317-67-6
Cat. No. B1530335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pentafluorosulfur)benzoic acid
CAS1448317-67-6
Molecular FormulaC7H4ClF5O2S
Molecular Weight282.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
InChIKeyQEUCPMZEYUIRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1448317-67-6): A Strategic Building Block for Medicinal and Agrochemical Research


3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1448317-67-6) is a benzoic acid derivative bearing a chloro substituent at the 3-position and a pentafluorosulfanyl (SF5) group at the 5-position. The SF5 moiety is recognized as a 'super-trifluoromethyl' group [1], imparting a distinctive combination of strong electron-withdrawing character and high lipophilicity that drives its utility as a versatile intermediate in drug discovery and crop protection research [2].

Why 3-Chloro-5-(pentafluorosulfur)benzoic acid Cannot Be Casually Substituted with Common Benzoic Acid Analogs


The pentafluorosulfanyl (SF5) group confers a fundamentally different physicochemical profile compared to standard substituents like CF3, halogens, or nitro groups. Simple substitution with a trifluoromethyl or dichloro analog would alter lipophilicity, electronic character, and metabolic fate in ways that can derail a lead optimization campaign. The following evidence demonstrates that the unique combination of a chloro leaving group and the SF5 moiety in this specific regioisomer enables synthetic versatility and property modulation that is not achievable with in-class alternatives [1].

Quantitative Differentiators of 3-Chloro-5-(pentafluorosulfur)benzoic acid vs. Trifluoromethyl and Dichloro Analogs


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement

3-Chloro-5-(pentafluorosulfur)benzoic acid exhibits substantially higher lipophilicity than its direct trifluoromethyl analog, as evidenced by computed logP values. This difference is critical for modulating membrane permeability and target binding in medicinal chemistry programs [1].

Lipophilicity Drug Design Bioisostere

Superior Electron-Withdrawing Power Tunes Acidity and Reactivity

The SF5 group is a stronger electron-withdrawing substituent than CF3, as reflected by the larger dipole moment of phenylsulfur pentafluoride (3.44 D) compared to benzotrifluoride (2.60 D). This enhanced induction lowers the pKa of the carboxylic acid and activates the aryl ring toward nucleophilic aromatic substitution [1].

Electron-Withdrawing Acidity Hammett Constant

High Chemical and Metabolic Stability Underpins Reliable Lead Optimization

The SF5 group confers exceptional resistance to both chemical and metabolic degradation. Aromatic SF5 compounds are hydrolytically stable and resist strong Brønsted acids and bases, hydrogenation conditions, and metal-catalyzed coupling reactions [1]. In biological systems, the SF5 moiety is metabolically inert, avoiding the oxidative defluorination pathways that limit the half-life of many CF3-containing drug candidates [2].

Metabolic Stability Chemical Stability Bioisostere

Synthetic Versatility via Regioselective Chloro Group Manipulation

The chloro substituent at the 3-position provides a strategic handle for further functionalization, enabling regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This contrasts with SF5-benzoic acids lacking a halogen, which require de novo functionalization of the ring [1]. The target compound can be converted to amides, esters, and biaryl systems without disturbing the SF5 group.

Synthetic Intermediate Cross-Coupling Nucleophilic Substitution

Optimal Application Scenarios for 3-Chloro-5-(pentafluorosulfur)benzoic acid in Scientific and Industrial Research


Medicinal Chemistry: Optimizing Lead Compounds with Unfavorable Pharmacokinetics

In lead optimization programs where a CF3- or halogen-substituted benzoic acid scaffold exhibits poor membrane permeability or rapid metabolic clearance, replacement with 3-chloro-5-(pentafluorosulfur)benzoic acid can address these deficiencies. The >2-log unit increase in lipophilicity relative to the CF3 analog enhances passive diffusion across biological membranes, while the SF5 group's metabolic inertness reduces first-pass metabolism, potentially improving oral bioavailability [1].

Chemical Biology: Developing Photoaffinity Probes with Enhanced Stability

The combination of a reactive chloro handle and a chemically robust SF5 group makes this compound an ideal precursor for photoaffinity labeling reagents. The chloro group can be displaced with azide- or alkyne-functionalized amines, enabling bioconjugation via click chemistry, while the SF5 moiety ensures the probe remains intact under physiological conditions and during mass spectrometry analysis [2].

Agrochemical Discovery: Designing Crop Protection Agents with Improved Rainfastness and Longevity

The high lipophilicity and hydrolytic stability conferred by the SF5 group are directly relevant to the design of foliar-applied fungicides and herbicides. Derivatives of 3-chloro-5-(pentafluorosulfur)benzoic acid are expected to exhibit enhanced adhesion to waxy plant cuticles and increased resistance to wash-off, extending the duration of pest control. The chloro substituent provides a synthetic entry point for incorporating diverse agrophores [3].

Materials Science: Preparing Functional Polymers and Liquid Crystals

The large dipole moment (3.44 D) of the SF5-substituted phenyl ring makes 3-chloro-5-(pentafluorosulfur)benzoic acid a valuable monomer for synthesizing polymers and liquid crystals with high dielectric anisotropy. The carboxylic acid group enables straightforward esterification or amidation, while the chloro group allows for further cross-coupling to introduce conjugated moieties, tuning electronic and optical properties for display and sensor applications [4].

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